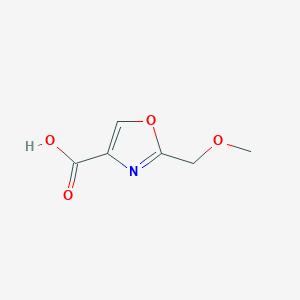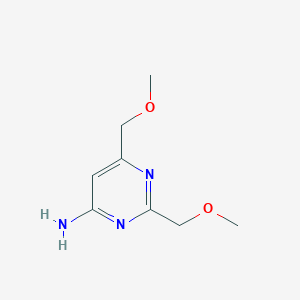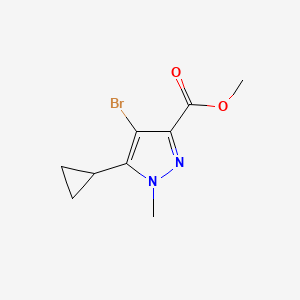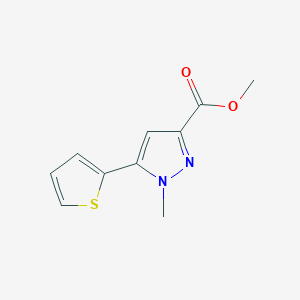![molecular formula C11H13N3 B1428157 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 756413-36-2](/img/structure/B1428157.png)
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole
説明
Synthesis Analysis
The synthesis of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” is characterized by the presence of a pyrrolidine ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with nitrogen at one position, while the imidazole ring is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” are influenced by the presence of the pyrrolidine and imidazole rings . These compounds showed nanomolar activity against CK1γ and CK1ε, thus suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” are influenced by the presence of the pyrrolidine and imidazole rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Antibacterial Agents
The imidazole fragment is recognized for its antibacterial properties. Compounds containing the imidazole moiety, such as 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole, have been designed and synthesized to target phytopathogenic bacteria. These compounds have shown promising in vitro and in vivo activities against various bacterial strains, offering potential as new bactericidal agents .
Antifungal Applications
Similar to their antibacterial use, imidazole derivatives can also serve as antifungal agents. The ability of these compounds to interfere with fungal cell membrane integrity makes them valuable in the development of treatments for fungal infections .
GABA A Receptor Modulators
Imidazole derivatives have been found to act as positive allosteric modulators of the GABA A receptor. This application is significant in the treatment of conditions related to the central nervous system, including anxiety and insomnia .
Proton Pump Inhibitors
The structural similarity of imidazole compounds to purines allows them to inhibit proton pumps effectively. This application is crucial in managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Aromatase Inhibitors
Imidazole-containing compounds have been explored as aromatase inhibitors, which are essential in the treatment of hormone-sensitive breast cancers. By inhibiting the enzyme aromatase, these compounds can reduce estrogen production and slow the growth of certain cancer cells .
Anti-inflammatory Agents
The imidazole ring is a component in the structure of some nonsteroidal anti-inflammatory drugs (NSAIDs). These agents work by reducing inflammation and pain in various conditions, including arthritis .
Safety And Hazards
The safety data sheet for “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-pyrrolidin-3-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGVINTJUCLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole | |
CAS RN |
756413-36-2 | |
| Record name | 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)


![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)



![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)

![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)



